Benzoquinonium

Übersicht

Beschreibung

Benzoquinonium is a chemical compound known for its role as an inhibitor of acetylcholine receptors and ganglion. It is a quaternary ammonium compound that has been studied for its effects on neuromuscular transmission. The compound is often used in scientific research due to its ability to block open channels at neuronal acetylcholine receptors, making it a valuable tool in the study of neurotransmission and muscle relaxation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoquinonium can be synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. One common method involves the reaction of benzoquinone with a suitable amine, followed by quaternization with an alkyl halide. The reaction conditions typically include the use of solvents such as ethanol or acetone and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone to benzoquinone, followed by subsequent reactions to introduce the quaternary ammonium groups. This process may involve the use of catalysts such as vanadium pentoxide and controlled reaction environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzoquinonium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound wieder in Hydrochinon umwandeln.

Substitution: Die quaternären Ammoniumgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Lösungsmittel: Häufige Lösungsmittel sind Ethanol, Aceton und Wasser.

Hauptprodukte:

Oxidationsprodukte: Verschiedene Chinonderivate.

Reduktionsprodukte: Hydrochinon und verwandte Verbindungen.

Substitutionsprodukte: Verbindungen mit modifizierten quaternären Ammoniumgruppen

Wissenschaftliche Forschungsanwendungen

Benzoquinonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Redoxreaktionen verwendet.

Biologie: Wird in der Erforschung der Neurotransmission und Muskelentspannung eingesetzt, da es Acetylcholinrezeptoren blockieren kann.

Medizin: Untersucht auf seine potenzielle Verwendung als Muskelrelaxans und bei der Behandlung von Erkrankungen, die die neuromuskuläre Übertragung betreffen.

Industrie: Wird bei der Herstellung von Polymeren, Klebstoffen und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Acetylcholinrezeptoren an der neuromuskulären Synapse blockiert. Diese Wirkung verhindert die Bindung von Acetylcholin, einem Neurotransmitter, und hemmt so die Muskelkontraktion. Der Mechanismus der Verbindung beinhaltet die Erhöhung der Schwelle der motorischen Endplatten für Acetylcholin, was zu einer Curare-ähnlichen Lähmung der neuromuskulären Übertragung führt. Dieser Effekt zeigt sich besonders deutlich in bestimmten Muskeltypen, wie dem Tibialis-anterior-Muskel von Katzen und dem Gastrocnemius-Muskel von Hühnern .

Ähnliche Verbindungen:

Ambenonium: Eine weitere quaternäre Ammoniumverbindung, die als Cholinesterasehemmer verwendet wird.

Neostigmin: Ein Cholinesterasehemmer mit ähnlichen Anwendungen bei der Behandlung von Myasthenia gravis.

Edrophonium: Ein kurz wirkender Cholinesterasehemmer, der bei diagnostischen Tests für Myasthenia gravis verwendet wird.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, offene Kanäle an neuronalen Acetylcholinrezeptoren zu blockieren, während Verbindungen wie Ambenonium und Neostigmin hauptsächlich Cholinesterase hemmen. Dieser eindeutige Mechanismus macht this compound besonders wertvoll in der Forschung, die sich auf Neurotransmission und Muskelentspannung konzentriert .

Wirkmechanismus

Benzoquinonium exerts its effects by blocking acetylcholine receptors at the neuromuscular junction. This action prevents the binding of acetylcholine, a neurotransmitter, thereby inhibiting muscle contraction. The compound’s mechanism involves raising the threshold of the motor end plates to acetylcholine, leading to a curare-like paralysis of neuromuscular transmission. This effect is particularly evident in certain muscle types, such as the tibialis anterior muscle of cats and the gastrocnemius muscle of hens .

Vergleich Mit ähnlichen Verbindungen

Ambenonium: Another quaternary ammonium compound used as a cholinesterase inhibitor.

Neostigmine: A cholinesterase inhibitor with similar applications in the treatment of myasthenia gravis.

Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.

Comparison: Benzoquinonium is unique in its ability to block open channels at neuronal acetylcholine receptors, whereas compounds like ambenonium and neostigmine primarily inhibit cholinesterase. This distinct mechanism makes this compound particularly valuable in research focused on neurotransmission and muscle relaxation .

Eigenschaften

IUPAC Name |

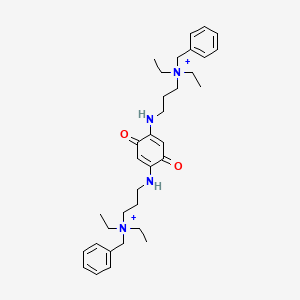

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERABYSOHUZTPQ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

311-09-1 (di-Chloride) | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60997003 | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-16-7, 9025-57-4 | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-1,4-.beta.-xylanase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylanase, endo-1,4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOQUINONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | endo-1,4-beta-Xylanase | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.